8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS No.: 111024-84-1
VCID: VC0010006
Molecular Formula: C34H43Na3O10S3
Molecular Weight: 776.9 g/mol
* For research use only. Not for human or veterinary use.
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Description | 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as PTS18, is a highly water-soluble polar fluorescent lipid probe . It is used in sensitive fluorimetric assays, particularly for cationic surfactants . The compound's fluorescence properties make it suitable for various analytical and research applications. It is synthesized through the sulfonation of pyrene, followed by the attachment of an octadecyl group, with the final product neutralized using sodium hydroxide to form the trisodium salt. This compound is widely utilized in scientific research for its unique properties. In chemistry, it serves as a fluorescent probe for detecting cationic surfactants. In biology, it is employed to study membrane dynamics and lipid interactions. Industrially, it is incorporated into products requiring precise fluorescence measurements. The interaction of PTS18 with cationic surfactants leads to changes in its fluorescence, which can be measured to quantify the presence of these surfactants. A similar compound is 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt . 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt stands out due to its longer alkyl chain (octadecyl group), enhancing its lipid solubility and interaction with lipid membranes, which makes it particularly useful in studies involving lipid dynamics and membrane interactions. |
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CAS No. | 111024-84-1 |
Product Name | 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt |
Molecular Formula | C34H43Na3O10S3 |
Molecular Weight | 776.9 g/mol |
IUPAC Name | trisodium;8-octadecoxypyrene-1,3,6-trisulfonate |
Standard InChI | InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
Standard InChIKey | IABMEQMYXMSMGI-UHFFFAOYSA-K |
SMILES | CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
PubChem Compound | 14099334 |
Last Modified | Sep 13 2023 |
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